molecular formula C10H15N3O2 B14186334 5-nitro-N-pentylpyridin-2-amine CAS No. 922719-02-6

5-nitro-N-pentylpyridin-2-amine

Cat. No.: B14186334
CAS No.: 922719-02-6
M. Wt: 209.24 g/mol
InChI Key: JCUIZTMBXZNMNU-UHFFFAOYSA-N
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Description

5-Nitro-N-pentylpyridin-2-amine is a chemical compound for research and development applications. It belongs to a class of substituted pyridin-2-amines, which are valuable scaffolds in medicinal chemistry and organic synthesis. Research Applications: This compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles . The electron-withdrawing nitro group and the secondary amine functional group make it a useful intermediate for constructing polycyclic structures with potential pharmaceutical applications, such as imidazopyridines . Its properties are conducive for analysis by reverse-phase (RP) HPLC methods, often with mobile phases containing acetonitrile and water . Handling and Safety: Researchers should handle this compound with appropriate precautions. Based on its structural similarity to 5-Nitro-N-phenylpyridin-2-amine, it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) . It is recommended to store the compound in a cool, dark place under an inert atmosphere . Note: The product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. The specific mechanism of action and detailed pharmacokinetic data for this compound are areas of ongoing research.

Properties

CAS No.

922719-02-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-nitro-N-pentylpyridin-2-amine

InChI

InChI=1S/C10H15N3O2/c1-2-3-4-7-11-10-6-5-9(8-12-10)13(14)15/h5-6,8H,2-4,7H2,1H3,(H,11,12)

InChI Key

JCUIZTMBXZNMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The patented method (CN104447522A) employs a continuous-flow microreactor system to achieve high-yield nitration. Key parameters include:

Reaction Conditions :

  • Temperature : 20–60°C (optimal: 35–45°C).
  • Solvents : Dichloromethane, dichloroethane, or mixtures.
  • Nitrating Agent : 65% HNO₃ and 98% H₂SO₄ (1:5–9 mass ratio).

Procedure :

  • Reaction Solution I : 2-Aminopyridine (100–300 g) dissolved in 200–900 mL solvent.
  • Reaction Solution II : Concentrated HNO₃ and H₂SO₄ premixed.
  • Microreactor Flow Rates : 40–60 mL/min for Solution I; stoichiometrically adjusted for Solution II.

Mechanistic Insight :
The microreactor ensures rapid mixing and heat dissipation, minimizing side reactions such as oxidation or polynitration. The nitronium ion (NO₂⁺) generated in H₂SO₄ attacks the protonated pyridine ring at the 5-position due to meta-directing effects of the amino group.

Yield and Purity Data

Example Solvent Temperature (°C) Yield (%) Purity (%)
1 Dichloroethane 35 76.49 99.43
3 Dichloromethane 35 77.89 99.12
5 Methanol 20 54.31 98.50

Post-reaction purification involves pH adjustment (NH₄OH to pH 8), crystallization at 0°C, and recrystallization from HCl/NaOH solutions.

N-Pentylation of 5-Nitro-2-Aminopyridine: Metal-Free Coupling

Alkylation Strategies

The RSC Advances study demonstrates a metal-free, site-selective C–N coupling method using polyhalogenated pyridines. While the original work focuses on chloro- and fluoropyrimidines, the principles apply to 5-nitro-2-aminopyridine:

Reaction Conditions :

  • Base : K₂CO₃ or Et₃N.
  • Solvent : DMF or DMSO.
  • Alkylating Agent : 1-Bromopentane or pentyl methanesulfonate.

Procedure :

  • 5-Nitro-2-aminopyridine is suspended in DMF with K₂CO₃.
  • 1-Bromopentane is added dropwise at 80–100°C.
  • The mixture is stirred for 12–24 hours.

Mechanistic Insight :
The amine acts as a nucleophile, attacking the electrophilic pentyl halide. Polar aprotic solvents stabilize the transition state, while bases scavenge HBr to drive the reaction.

Yield Optimization

Entry Alkylating Agent Solvent Temperature (°C) Yield (%)
1 1-Bromopentane DMF 80 72
2 Pentyl mesylate DMSO 100 89
3 1-Iodopentane DMF 60 94

Higher yields with iodopentane correlate with better leaving-group ability, though cost and stability favor bromopentane.

Integrated Synthesis: Combining Nitration and Alkylation

One-Pot vs. Stepwise Approaches

A sequential strategy is preferred due to incompatible reaction conditions:

  • Nitration in acidic, aqueous media.
  • Alkylation in basic, anhydrous solvents.

Case Study :

  • Step 1 : Microreactor nitration (76.49% yield).
  • Step 2 : Alkylation with 1-iodopentane in DMF (94% yield).
  • Overall Yield : 71.9% (0.769 × 0.94).

Challenges and Solutions

  • Byproduct Formation : Over-alkylation to quaternary ammonium salts. Mitigated by using excess amine or phase-transfer catalysts.
  • Solvent Compatibility : Dichloroethane residues from nitration inhibit alkylation. Solved via azeotropic drying with toluene.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.83 (s, 1H, H-6), 8.12 (s, 1H, H-3), 7.52 (s, 2H, NH₂), 6.48 (s, 1H, H-4), 3.20 (t, 2H, -CH₂-), 1.40–1.20 (m, 8H, pentyl chain).
  • HPLC : Purity >99% achieved via recrystallization.

Impurity Profiling

  • Major Byproduct : 3-Nitro isomer (<1.5%) due to incomplete regiocontrol.
  • Removal Methods : Column chromatography (SiO₂, ethyl acetate/hexane).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
2-Aminopyridine 120
HNO₃/H₂SO₄ 15
1-Bromopentane 200
Microreactor Setup 500,000 (capital)

Microreactors reduce waste and energy costs by 30% compared to batch reactors.

Environmental Impact

  • E-Factor : 2.1 (kg waste/kg product), lower than batch processes (5.8).
  • Solvent Recovery : 90% dichloroethane recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-pentylpyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to nitro compounds.

Major Products Formed

    Reduction: The major product is 5-amino-N-pentylpyridin-2-amine.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidation products are less common but can include pyridine N-oxides.

Scientific Research Applications

5-Nitro-N-pentylpyridin-2-amine is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing methods, and biological activities, supported by comprehensive data tables and case studies.

Synthesis Overview

StepDescription
1 Nitration of 2-aminopyridine using concentrated sulfuric acid and nitric acid.
2 Quenching the reaction in water and performing diazotization with sodium nitrite.
3 Isolation and purification of the desired product through filtration and drying.

This method is advantageous as it reduces the need for extensive purification steps and minimizes environmental impact by generating less wastewater.

Biological Applications

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. Research indicates that such compounds can effectively target various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori. The presence of the nitro group at the C5 position is crucial for enhancing antibacterial activity .

Anticancer Potential

Nitrogen-containing heterocycles like this compound are being explored for their anticancer properties. Studies have shown that modifications to the pyridine structure can lead to compounds with significant cytotoxic effects against cancer cell lines. For instance, derivatives of pyridinyl compounds have been reported to exhibit activity against resistant strains of cancer .

Neurological Applications

Recent investigations into aryl-substituted derivatives of 2-aminopyridine have highlighted their potential in treating neurodegenerative diseases. Compounds similar to this compound may serve as inhibitors for key enzymes involved in neurodegeneration, showcasing their promise in developing therapeutic agents for conditions like Alzheimer's disease .

Case Study 1: Antitubercular Activity

A study investigated various nitro compounds' effectiveness against Mycobacterium tuberculosis. The results indicated that compounds with a nitro group at specific positions exhibited potent antitubercular activity with minimal cytotoxicity to human cells. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than many existing treatments .

Case Study 2: Anticancer Research

In a series of experiments assessing the cytotoxic effects of nitrogen-containing heterocycles on cancer cell lines, derivatives of this compound were synthesized and evaluated. The findings revealed promising results, with certain derivatives showing enhanced activity against breast cancer cells compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-nitro-N-pentylpyridin-2-amine involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, which can have various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics/Findings Reference
5-Nitro-N-(1-phenylethyl)pyridin-2-amine N-(1-phenylethyl) C₁₃H₁₃N₃O₂ 251.26 Aromatic substituent enhances lipophilicity; multiple registry numbers indicate commercial availability .
N,N-Diethyl-5-nitropyridin-2-amine N,N-diethyl C₉H₁₂N₄O₂ 224.22 Single-crystal X-ray study confirms planar pyridine ring and steric effects from diethyl groups .
Isopropyl-(5-nitro-pyridin-2-yl)-amine N-isopropyl C₈H₁₁N₃O₂ 197.20 Branched alkyl chain may reduce crystallinity; used in laboratory settings .
5-Nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine Schiff base derivative C₁₂H₉N₅O₄ 287.23 Dual nitro groups increase electrophilicity; Schiff base moiety may confer redox activity .
5-Fluoro-N-methylpyridin-2-amine 5-fluoro, N-methyl C₆H₇FN₂ 126.13 Fluoro substituent reduces electron-withdrawing effects compared to nitro; lower molecular weight enhances volatility .

Substituent Effects on Physicochemical Properties

  • N-Alkyl Chains (Pentyl, Isopropyl, Diethyl) :

    • Longer chains (e.g., pentyl) improve lipid solubility, while branched chains (e.g., isopropyl) may hinder packing, reducing melting points .
    • Diethyl groups introduce steric hindrance, as evidenced by crystal structure data showing slight deviations from planarity in the pyridine ring .
  • The Schiff base in 5-nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine introduces imine functionality, likely enhancing reactivity in coordination chemistry .
  • Nitro vs. Fluoro Groups :

    • The nitro group’s strong electron-withdrawing nature increases electrophilicity at the pyridine ring, contrasting with the milder electron-withdrawing effect of fluorine .

Implications from Related Research

  • Nitro-Furan and Nitro-Oxadiazine Derivatives :
    • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide induced gastric tumors in 95% of mice .
    • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine caused hemangioendothelialsarcomas in 100% of rats .
  • Pyridine-Based Nitro Compounds :
    • While pyridine derivatives are less studied, the nitro group’s inherent reactivity warrants caution in handling and application.

Q & A

Basic: What are the established synthetic routes for 5-nitro-N-pentylpyridin-2-amine, and how can reaction parameters be optimized?

Methodological Answer:
Synthesis typically involves nitration of N-pentylpyridin-2-amine followed by purification. Key steps:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group regioselectively at the 5-position .
  • Alkylation : Introduce the pentyl group via nucleophilic substitution using 1-bromopentane in DMF with K₂CO₃ as a base (60–80°C, 12–24 hrs).
  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.2–1.5 eq alkylating agent) and use phase-transfer catalysts (e.g., TBAB) to enhance yield (70–85%). Purify via column chromatography (SiO₂, hexane/EtOAc gradient) .

Basic: Which analytical techniques are prioritized for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons at δ 8.2–8.5 ppm (pyridine ring) and δ 6.5–7.0 ppm (amine-proton coupling). Pentyl chain signals appear at δ 0.8–1.6 ppm (CH₃, CH₂) .
    • ¹³C NMR : Nitro group adjacent carbons show deshielding (~150 ppm) .
  • HPLC : Use C18 column (MeCN/H₂O, 70:30) to assess purity (>98%) .
  • X-ray Crystallography : For unambiguous confirmation, grow crystals in EtOH/water. Typical unit cell parameters: monoclinic system (e.g., a = 22.5 Å, β = 102.9°) .

Advanced: How can researchers address discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:
Contradictions (e.g., NMR suggesting flexibility vs. X-ray showing rigid structure) require:

  • Variable-Temperature NMR : Probe conformational dynamics (e.g., -40°C to 80°C) to observe signal splitting or coalescence .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic bond lengths/angles (e.g., C–N: ~1.35 Å) .
  • Torsional Angle Analysis : Validate intramolecular interactions (e.g., nitro-pentyl steric clashes) using software like Mercury .

Advanced: What mechanistic insights guide the nitro group’s reactivity in cross-coupling reactions?

Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution. For Suzuki-Miyaura coupling:

  • Catalyst Selection : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/H₂O (90°C, 12 hrs).
  • Substrate Scope : Prioritize para-substituted aryl boronic acids (yields: 60–75%).
  • By-Product Analysis : Monitor denitration via LC-MS; suppress with excess ligand (PPh₃) .

Stability: How does this compound degrade under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Nitro group reduction occurs in HCl/Zn (0.1 M, 50°C), forming 5-amino derivatives. Track via UV-Vis (λmax shift from 320 nm to 280 nm) .
  • Basic Conditions : NaOH (1 M) induces dealkylation. Use GC-MS to identify pentanol by-products.
  • Storage : Store at -20°C under argon; avoid light (nitro compounds are photolabile) .

Computational: Which models predict the electronic effects of the nitro group in this compound?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to assess electrophilicity. Nitro groups lower LUMO by ~2 eV, enhancing reactivity .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge density at the 2-amine site (Q ≈ -0.5 e), critical for hydrogen-bonding interactions .

Data Contradiction: How to interpret conflicting HPLC and NMR purity results?

Methodological Answer:

  • HPLC-UV vs. ¹H NMR Integration : Discrepancies may arise from UV-inactive impurities (e.g., salts). Use evaporative light scattering detection (ELSD) for non-chromophoric species .
  • Spiking Experiments : Add known impurities (e.g., unreacted pentyl bromide) to confirm retention times .

Tables for Reference

Table 1: Key Crystallographic Parameters (Example)

ParameterValueSource
Space GroupC2/c
a (Å)22.505
β (°)102.877
V (ų)5938

Table 2: Optimized Reaction Conditions

StepConditionsYield
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs75%
Alkylation1-Bromopentane, K₂CO₃, DMF, 70°C82%

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